molecular formula C19H16F3N5O4 B2677546 methyl 2-{1,7-dimethyl-2,4-dioxo-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate CAS No. 878730-36-0

methyl 2-{1,7-dimethyl-2,4-dioxo-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate

Cat. No.: B2677546
CAS No.: 878730-36-0
M. Wt: 435.363
InChI Key: XLXYMYNXVHVRPR-UHFFFAOYSA-N
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Description

Methyl 2-{1,7-dimethyl-2,4-dioxo-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate is a complex organic compound with a unique structure that includes an imidazo[1,2-g]purine core

Properties

IUPAC Name

methyl 2-[4,7-dimethyl-1,3-dioxo-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N5O4/c1-10-8-25-14-15(24(2)18(30)26(16(14)29)9-13(28)31-3)23-17(25)27(10)12-6-4-11(5-7-12)19(20,21)22/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXYMYNXVHVRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)C(F)(F)F)N(C(=O)N(C3=O)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{1,7-dimethyl-2,4-dioxo-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-g]purine core, followed by the introduction of the trifluoromethylphenyl group and the esterification to form the final product. Common reagents used in these reactions include various halides, acids, and bases under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{1,7-dimethyl-2,4-dioxo-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.

Scientific Research Applications

Methyl 2-{1,7-dimethyl-2,4-dioxo-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

    Biology: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of methyl 2-{1,7-dimethyl-2,4-dioxo-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-g]purine derivatives with different substituents. These compounds may share some structural features but differ in their specific functional groups and overall properties.

Uniqueness

Methyl 2-{1,7-dimethyl-2,4-dioxo-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate is unique due to the presence of the trifluoromethylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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